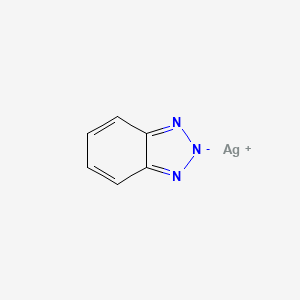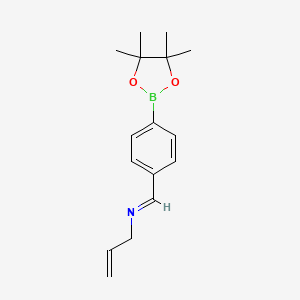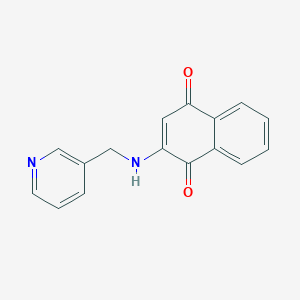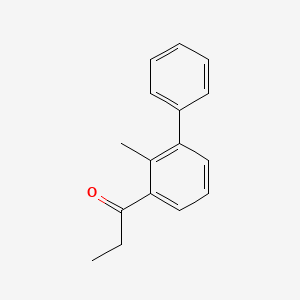![molecular formula C21H17NO3S B14156703 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one CAS No. 4626-16-8](/img/structure/B14156703.png)
8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position, a 4-methylphenyl group attached to a thiazole ring at the 3rd position, and a chromen-2-one core structure. It is of interest due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Coupling of the Thiazole and Chromen-2-one Moieties: The final step involves the coupling of the thiazole ring with the chromen-2-one core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
化学反応の分析
Types of Reactions
8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Inhibiting key enzymes involved in biological processes.
Modulation of Receptors: Binding to and modulating the activity of specific receptors.
Generation of Reactive Oxygen Species: Inducing oxidative stress in target cells.
類似化合物との比較
Similar Compounds
- 8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- 4-Hydroxy-2-quinolones
- Pyrrolidine derivatives
Uniqueness
8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one is unique due to its specific structural features, such as the combination of a chromen-2-one core with a thiazole ring and an ethoxy group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
4626-16-8 |
|---|---|
分子式 |
C21H17NO3S |
分子量 |
363.4 g/mol |
IUPAC名 |
8-ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C21H17NO3S/c1-3-24-18-6-4-5-15-11-16(21(23)25-19(15)18)20-22-17(12-26-20)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3 |
InChIキー |
OPBBAXCRQWWAJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)

![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)

![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)



![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)

![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
